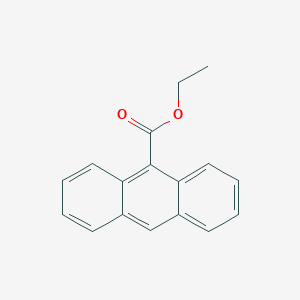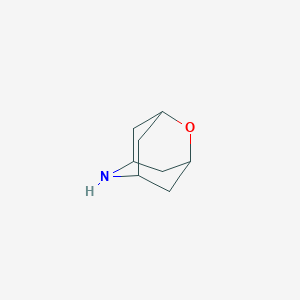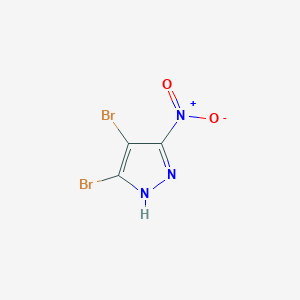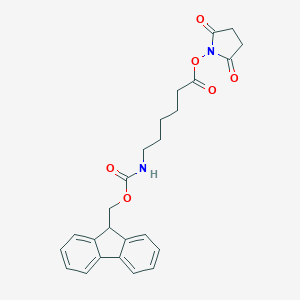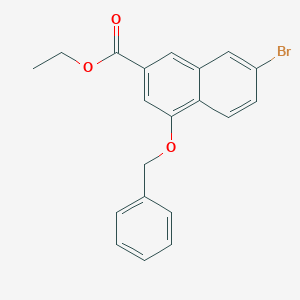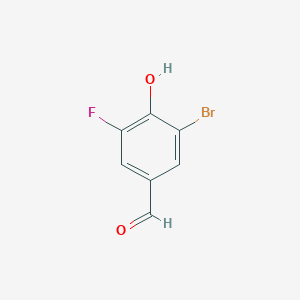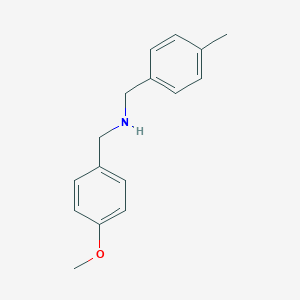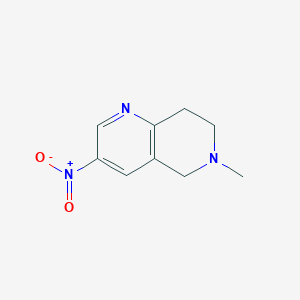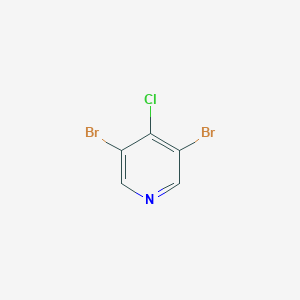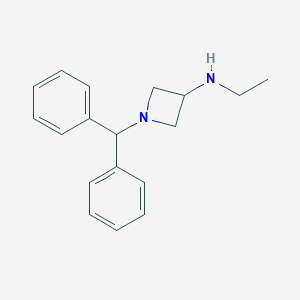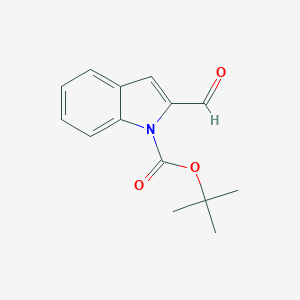
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
概要
説明
“2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde” is a chemical compound with the CAS Number: 18871-63-1. It has a molecular weight of 130.14 . The IUPAC name for this compound is 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.14 g/mol, a XLogP3-AA of -0.5, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .科学的研究の応用
Fuel Processing and Chemical Synthesis
Diesel Additives : Acetals like 2-methyl-1,3-dioxolane can be derived from renewable resources and are promising candidates for oxygenated diesel additives. Their production from glycerol and acetaldehyde using Amberlyst 47 acidic ion exchange resin has been explored, achieving high selectivity and conversion under various conditions (Agirre et al., 2013).
Chemical Reactions with Hydrogen Sulfide : The reaction of 2-methyl-1,3-dioxolane with hydrogen sulfide in the presence of acid catalysts leads to the formation of trithioacetaldehyde, highlighting its reactivity in different chemical environments (Shostakovskii et al., 1965).
Food and Wine Analysis
- Presence in Wines : 2-Methyl-1,3-dioxolane derivatives have been detected in Spanish fino sherry and are useful for characterizing the acetal fraction of these wines (Muller et al., 1978). Their concentrations in Port wines also increase with aging, contributing to the aroma in older wines (Ferreira et al., 2002).
Materials Science
Polymerization : The polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes has been investigated, with applications in producing high-melting, colorless solids with good fire resistance (Dietrich, 1968).
Catalysis in Fragrance Synthesis : The acetalization reaction of 2-methyl-2-naphthyl-1,3-dioxolane, a compound with blossom orange scent, was catalyzed by solid acid catalysts, demonstrating the influence of reactant size, polarity, and catalyst properties on the synthesis efficiency (Climent et al., 2002).
特性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQTMYBGOKQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451573 | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde | |
CAS RN |
18871-63-1 | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

